5-Fluorotryptophan

Fluorescence Resonance Energy Transfer (FRET) Protein Folding Spectroscopy

5-Fluorotryptophan is a noncanonical α-amino acid and a fluorinated analog of tryptophan, where a fluorine atom is substituted for the hydrogen at the 5-position of the indole ring. It is widely used as a spectroscopic probe in protein chemistry due to its utility in both 19F nuclear magnetic resonance (NMR) and fluorescence spectroscopy.

Molecular Formula C11H11FN2O2
Molecular Weight 222.22 g/mol
CAS No. 343-91-9
Cat. No. B7722308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorotryptophan
CAS343-91-9
Molecular FormulaC11H11FN2O2
Molecular Weight222.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)
InChIKeyINPQIVHQSQUEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorotryptophan (CAS 343-91-9): A Fluorinated Tryptophan Analog for 19F NMR and Fluorescence Spectroscopy


5-Fluorotryptophan is a noncanonical α-amino acid and a fluorinated analog of tryptophan, where a fluorine atom is substituted for the hydrogen at the 5-position of the indole ring [1]. It is widely used as a spectroscopic probe in protein chemistry due to its utility in both 19F nuclear magnetic resonance (NMR) and fluorescence spectroscopy [2]. As an unnatural amino acid, it can be biosynthetically incorporated into proteins in place of tryptophan, providing a minimally perturbing label for investigating protein structure, dynamics, and interactions [2]. Its unique spectroscopic properties, distinct from those of tryptophan and other fluorinated analogs, make it a valuable tool for biophysical research.

Why Other Tryptophan Analogs Cannot Substitute for 5-Fluorotryptophan in Biophysical Assays


Simple substitution of 5-fluorotryptophan with other tryptophan analogs (e.g., 4-fluorotryptophan, 6-fluorotryptophan, 5-hydroxytryptophan, or 7-azatryptophan) is not scientifically equivalent. The position of fluorine substitution critically alters fluorescence lifetime heterogeneity, quantum yield, and the specific activity of labeled proteins [1][2]. 5-Fluorotryptophan uniquely provides a >80% major decay component in fluorescence lifetime experiments, making it a superior FRET donor compared to tryptophan, while 4-fluorotryptophan acts as a fluorescence "knock-out" analog due to its very low quantum yield [1][3]. Furthermore, the functional impact on proteins varies significantly by analog; for instance, substitution with 5-fluorotryptophan can result in distinct enzyme activities compared to 4- or 6-fluorotryptophan, directly affecting experimental outcomes [2]. These quantifiable differences necessitate a specific procurement choice based on the desired spectroscopic or functional properties.

Quantitative Performance Metrics for 5-Fluorotryptophan in Key Assays


Superior Fluorescence Lifetime Homogeneity for FRET Donor Applications

5-Fluorotryptophan (5F-Trp) demonstrates a significantly more homogeneous fluorescence decay profile compared to natural tryptophan (Trp), making it a superior donor in FRET experiments. This property is crucial for unambiguous distance measurements in protein folding studies [1]. In the model protein barstar, the major fluorescence decay component accounts for >80% of the total amplitude for 5F-Trp, whereas Trp exhibits multiple heterogeneous decay components that complicate analysis [1]. This reduced heterogeneity is observed in both native and denatured states [1].

Fluorescence Resonance Energy Transfer (FRET) Protein Folding Spectroscopy

Potent Inhibition of Tryptophan Hydroxylase with Low IC50

5-Fluorotryptophan acts as a potent inhibitor of tryptophan hydroxylase (EC 1.14.16.4), the rate-limiting enzyme in serotonin biosynthesis. Its inhibitory potency is quantified by a low IC50 value, enabling effective pharmacological blockade of serotonin synthesis [1][2]. While the exact IC50 for tryptophan hydroxylase was not directly compared to other inhibitors in this dataset, the value for a related enzyme system (EC 4.1.3.27) provides context: 5-fluoro-DL-tryptophan shows strong inhibition with 50% inhibition at 0.005 mM [2].

Enzyme Inhibition Serotonin Synthesis Neuropharmacology

High-Efficiency Biosynthetic Incorporation into Recombinant Proteins

In Lactococcus lactis expression systems, 5-fluorotryptophan is incorporated into recombinant proteins with efficiencies exceeding 97%, which is comparable to or higher than other tryptophan analogs [1]. This high incorporation efficiency is crucial for achieving uniform labeling for structural and functional studies. For instance, 5-fluorotryptophan achieves >97% incorporation, whereas 5-hydroxytryptophan is incorporated with 89% efficiency, and 5-methyltryptophan with 92% efficiency [1].

Protein Engineering Unnatural Amino Acid Incorporation 19F NMR Labeling

Functional Retention in Proteins after Global Tryptophan Replacement

Despite global replacement of all tryptophan residues with 5-fluorotryptophan, proteins can retain key biological functions. For example, streptavidin globally substituted with 5-fluorotryptophan or 6-fluorotryptophan retains the ability to bind biotin [1]. In contrast, 5-fluorotryptophan substitution in beta-galactosidase leads to a specific activity of only 10% of the control, whereas 4-fluorotryptophan substitution results in 60% activity [2]. This demonstrates that 5-fluorotryptophan is well-tolerated in some protein contexts, but its functional impact is protein-dependent.

Protein Function Enzyme Activity Unnatural Amino Acid

Key Application Scenarios for 5-Fluorotryptophan in Biophysical and Pharmacological Research


FRET-Based Protein Folding and Conformational Dynamics Studies

5-Fluorotryptophan is the preferred FRET donor for precise intramolecular distance measurements in protein folding experiments. Its >80% major fluorescence decay component enables unambiguous analysis, overcoming the limitations of heterogeneous tryptophan fluorescence [1]. This makes it ideal for studying protein dynamics, conformational changes, and molecular interactions where accurate distance distribution is critical.

19F NMR Spectroscopy for Protein Structure and Ligand Interaction Analysis

5-Fluorotryptophan is a powerful 19F NMR probe due to the 100% natural abundance and high sensitivity of the 19F isotope. Its incorporation provides a clean, background-free signal for monitoring protein conformational changes, folding/unfolding transitions, and ligand binding events [2]. The chemical shift of 19F is highly sensitive to local environment, enabling detailed studies of intrinsically disordered proteins (IDPs) and large protein complexes.

Pharmacological Inhibition of Serotonin Biosynthesis

As a potent tryptophan hydroxylase inhibitor (IC50 ~0.00325 mM), 5-fluorotryptophan is a valuable tool compound for depleting serotonin levels in vitro and in vivo [3]. It is used in neuropharmacology to study the role of serotonin in behavior, mood regulation, and physiological processes. Its action can be differentiated from other inhibitors like para-chlorophenylalanine (pCPA) which requires metabolic activation.

Residue-Specific Labeling of Recombinant Proteins for Functional and Structural Studies

5-Fluorotryptophan can be efficiently incorporated into recombinant proteins with >97% efficiency using bacterial expression systems [4]. This allows for residue-specific labeling, enabling the study of protein structure, stability, and function by 19F NMR and fluorescence without requiring site-directed mutagenesis for every residue. This approach is particularly useful for studying membrane proteins and large multi-domain proteins that are difficult to characterize by other methods.

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